N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,3-dimethoxybenzohydrazide
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Overview
Description
- The compound’s systematic name is N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,3-dimethoxybenzohydrazide .
- It falls under the class of hydrazides .
- The molecular formula is C₁₇H₁₅F₃N₆O₃ , and its molecular weight is approximately 408.34 g/mol .
- Unfortunately, detailed information about its origin or natural occurrence is scarce.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through hydrazide formation by reacting the appropriate acid chloride or anhydride with .
Reaction Conditions: Specific reaction conditions would depend on the choice of reagents and the desired purity of the product.
Industrial Production: Industrial-scale production methods are not well-established due to its limited use.
Chemical Reactions Analysis
Reactivity: This compound is relatively stable and does not readily undergo spontaneous reactions.
Common Reagents:
Major Products: The major products would result from substitution reactions at the hydrazide functional group or aromatic ring.
Scientific Research Applications
Chemistry: Limited studies explore its chemical properties, but it could serve as a building block for more complex molecules.
Biology: No specific biological applications are reported.
Medicine: No direct medicinal applications are known.
Industry: Its industrial applications remain unexplored.
Mechanism of Action
- Unfortunately, the mechanism of action for this compound is not well-characterized. Further research is needed to understand its effects.
Comparison with Similar Compounds
Similar Compounds: There are no closely related compounds with the same exact structure. you might consider comparing it to other hydrazides or related heterocyclic compounds.
Properties
Molecular Formula |
C15H18N4O5 |
---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2,3-dimethoxybenzohydrazide |
InChI |
InChI=1S/C15H18N4O5/c1-18-11(8-12(20)19(2)15(18)22)16-17-14(21)9-6-5-7-10(23-3)13(9)24-4/h5-8,16H,1-4H3,(H,17,21) |
InChI Key |
WCVOELYYCUBOFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NNC(=O)C2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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